molecular formula C18H15NO5 B8650673 N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide

N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide

Cat. No.: B8650673
M. Wt: 325.3 g/mol
InChI Key: IGSCJXKUYXPPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a hydroxy group, a methoxyphenyl group, and an acetamide group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the hydroxy and methoxyphenyl groups. The final step involves the acylation of the chromen-4-one derivative to form the acetamide group. Reaction conditions often include the use of organic solvents such as dichloromethane, and catalysts like lutidine and tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to a chroman-4-one.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone derivative, while reduction of the chromen-4-one core yields a chroman-4-one derivative.

Scientific Research Applications

N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide stands out due to its chromen-4-one core, which imparts unique chemical and biological properties. Its ability to act as a fluorescent probe and its potential pharmacological activities make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide

InChI

InChI=1S/C18H15NO5/c1-10(20)19-12-5-8-15-14(9-12)16(21)17(22)18(24-15)11-3-6-13(23-2)7-4-11/h3-9,22H,1-2H3,(H,19,20)

InChI Key

IGSCJXKUYXPPGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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